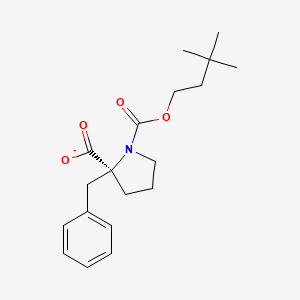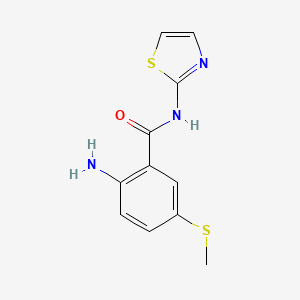
2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a methylsulfanyl group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by its attachment to the benzamide core. The methylsulfanyl group is then introduced through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides and thiazoles.
Applications De Recherche Scientifique
2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and amino group are crucial for binding to the active site, while the methylsulfanyl group can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(methylthio)benzamide
- N-(1,3-thiazol-2-yl)benzamide
- 2-Amino-5-(methylsulfanyl)benzamide
Uniqueness
2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the methylsulfanyl group distinguishes it from other benzamide derivatives, offering a broader range of applications and interactions.
Propriétés
Numéro CAS |
603107-81-9 |
|---|---|
Formule moléculaire |
C11H11N3OS2 |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
2-amino-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3OS2/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,12H2,1H3,(H,13,14,15) |
Clé InChI |
RVNJXDOKFBSGKR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)N)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile](/img/structure/B12596199.png)
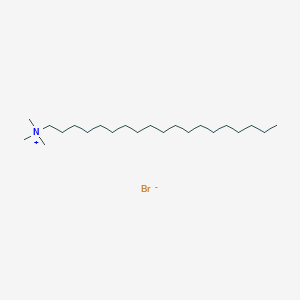
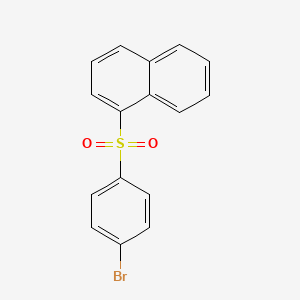
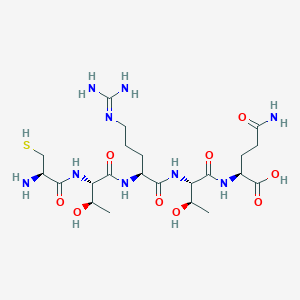
![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)

![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
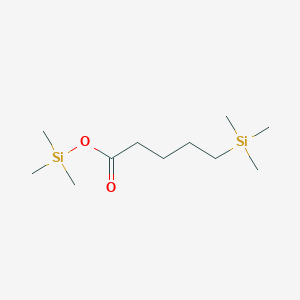
![5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12596241.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)

